2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3/c1-4-5-16-11-19(31)28(20(26-16)29-14(3)10-13(2)27-29)12-18(30)25-15-6-8-17(9-7-15)32-21(22,23)24/h6-11H,4-5,12H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJQRVQBNPSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.39 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group, which are key to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazoles exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through caspase activation and inhibition of anti-apoptotic proteins .
Case Study: In Vitro Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that certain modifications could enhance their anticancer efficacy against breast and lung cancer cell lines. The compound's ability to induce cell cycle arrest at the G2/M phase was highlighted as a critical mechanism .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| Compound B | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
The pyrazole framework is associated with various antimicrobial activities. Compounds similar to the one have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several pyrazole derivatives, revealing that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria. The compound's structure was found to be crucial for binding to bacterial ribosomes, inhibiting protein synthesis .
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 20 |
| Compound D | E. coli | 18 |
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Case Study: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of a pyrazole derivative resulted in a significant reduction in paw edema compared to controls. This effect was attributed to the inhibition of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses within cells, further contributing to their protective effects against cellular damage.
Comparación Con Compuestos Similares
Key Observations:
Analog B’s coumarin-tetrazole system introduces rigid aromaticity, likely shifting biological activity toward anticoagulation, unlike the target compound’s likely neurological or anti-inflammatory applications.
Aryl Group Modifications :
- The trifluoromethoxy group in the target compound offers a balance between electron withdrawal (-OCF₃ σp = 0.35) and steric bulk, contrasting with Analog A’s stronger -CF₃ group (σp = 0.54). This may optimize receptor-binding kinetics .
Hydrogen-Bonding and Crystallinity :
- Analog A’s trifluoromethyl group may reduce hydrogen-bond acceptor capacity compared to the target’s trifluoromethoxy, affecting crystal packing and solubility. Etter’s graph-set analysis could elucidate these differences, though specific data are lacking .
Q & A
Q. What ethical and safety protocols are essential for handling trifluoromethoxy-containing compounds?
- Methodological Answer :
- Waste Disposal : Neutralize fluorine-containing byproducts with calcium hydroxide before disposal .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
